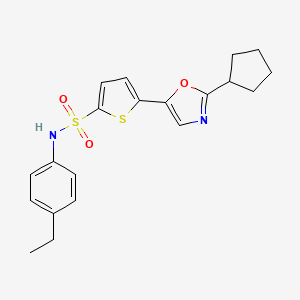![molecular formula C26H21ClN4O2 B11203967 2-chloro-6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203967.png)
2-chloro-6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with fused rings, containing a chromeno-triazolo-pyrimidine core.
- Its systematic name provides insights into its composition: 2-chloro indicates a chlorine substitution, 6-(4-methoxyphenyl) and 7-(4-methylphenyl) denote aromatic substituents, and the fused rings form the chromeno-triazolo-pyrimidine scaffold.
- The compound’s unique structure suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, we can explore strategies based on known reactions.
Reaction Conditions: Consider employing multicomponent reactions or heterocyclic annulations to construct the chromeno-triazolo-pyrimidine framework.
Industrial Production: Unfortunately, industrial-scale production methods remain scarce due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Explore Lewis acids for selective synthesis of related heterocycles.
Major Products: Detailed studies are needed, but potential products may include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Investigate its role as a building block for novel heterocyclic compounds.
Biology: Explore its potential as a bioactive molecule, especially considering its unique structure.
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Investigate applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research is necessary to elucidate its effects.
- Molecular targets and pathways remain unexplored, but its structural features may hint at potential interactions.
Comparison with Similar Compounds
Uniqueness: Highlight the compound’s distinct features, such as the fused chromeno-triazolo-pyrimidine system.
Similar Compounds: While I don’t have a direct list, consider exploring related heterocycles like pyrimidines, triazoles, or chromenes.
Properties
Molecular Formula |
C26H21ClN4O2 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-chloro-9-(4-methoxyphenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H21ClN4O2/c1-15-3-5-16(6-4-15)24-22-23(30-26-28-14-29-31(24)26)20-13-18(27)9-12-21(20)33-25(22)17-7-10-19(32-2)11-8-17/h3-14,24-25H,1-2H3,(H,28,29,30) |
InChI Key |
ZLXLTACIJXDJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)OC)NC6=NC=NN26 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11203885.png)

![4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B11203896.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11203904.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11203909.png)
![1-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11203911.png)
![N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(2-pyridinyl)pyrimido[1,2-A]benzimidazol-10(4H)-YL]acetamide](/img/structure/B11203913.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,5-dimethylphenyl)urea](/img/structure/B11203923.png)
![2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11203924.png)
![7-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203942.png)
![N-(2,3-Dihydro-1H-inden-5-YL)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203952.png)
![2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11203960.png)
![9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203966.png)
